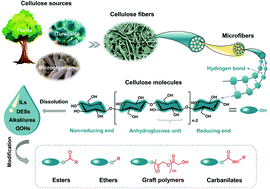Progress on chemical modification of cellulose in “green” solvents
Polymer Chemistry Pub Date: 2021-12-21 DOI: 10.1039/D1PY00879J
Abstract
Cellulose is an excellent candidate for the fabrication of sustainable materials owing to its good availability, renewability, biodegradability and biocompatibility. Chemical modification is an appealing way to broaden the utilization of cellulose. However, the poor solubility of cellulose in water and common organic solvents restricts chemical modification of cellulose to heterogeneous conditions or in a few limited specific systems. In recent years, advances have been made in more efficient and greener solvents for cellulose. Some of them have greatly changed the chemical modification of cellulose, and their influence on the future cellulose industry is anticipated. In this review, novel “green” solvents for cellulose dissolution, including ionic liquids (ILs), deep eutectic solvents (DESs), aqueous alkali/urea solutions and aqueous quaternary onium hydroxides (QOHs) are introduced. Recent advancements in chemical modification of cellulose in these solvents, especially those made in the past five years, are highlighted and discussed.


Recommended Literature
- [1] Charge-transfer-energy-dependent oxygen evolution reaction mechanisms for perovskite oxides†
- [2] Investigation on the antidepressant effect of sea buckthorn seed oil through the GC-MS-based metabolomics approach coupled with multivariate analysis†
- [3] Photophysical, photochemical and antibacterial photosensitizing properties of a novel octacationic Zn(ii)-phthalocyanine
- [4] Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals†
- [5] Contents list
- [6] Fermentation of pigment-extracted microalgal residue using yeast cell-surface display: direct high-density ethanol production with competitive life cycle impacts†
- [7] Rational synthesis of chiral layered magnets by functionalization of metal simple hydroxides with chiral and non-chiral Ni(ii)Schiff base complexes†
- [8] Spectral multitude and spectral dynamics reflect changing conjugation length in single molecules of oligophenylenevinylenes†
- [9] Consensus structures of the Mo(v) sites of sulfite-oxidizing enzymes derived from variable frequency pulsed EPR spectroscopy, isotopic labelling and DFT calculations
- [10] A facile synthesis of Ru/N–C as an efficient and cost-effective electrocatalyst for hydrogen evolution†










